molecular formula C25H20ClN3O6S B14950277 1-chloro-4-(3-nitrophenyl)-2-(2-nitrophenyl)sulfanyl-2,3,3a,4,5,9b-hexahydro-1H-cyclopenta[c]quinoline-8-carboxylic acid

1-chloro-4-(3-nitrophenyl)-2-(2-nitrophenyl)sulfanyl-2,3,3a,4,5,9b-hexahydro-1H-cyclopenta[c]quinoline-8-carboxylic acid

Cat. No.: B14950277
M. Wt: 526.0 g/mol
InChI Key: IZYGMLSUEPIQQQ-UHFFFAOYSA-N
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Description

1-chloro-4-(3-nitrophenyl)-2-[(2-nitrophenyl)sulfanyl]-2,3,3a,4,5,9b-hexahydro-1H-cyclopenta[c]quinoline-8-carboxylic acid is a complex organic compound that belongs to the class of cyclopentaquinoline derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-chloro-4-(3-nitrophenyl)-2-[(2-nitrophenyl)sulfanyl]-2,3,3a,4,5,9b-hexahydro-1H-cyclopenta[c]quinoline-8-carboxylic acid typically involves multi-step organic reactions. The starting materials are usually commercially available or can be synthesized through known procedures. The key steps in the synthesis may include:

    Nitration: Introduction of nitro groups into the aromatic rings.

    Cyclization: Formation of the cyclopentaquinoline core.

    Chlorination: Introduction of the chlorine atom.

    Thioether Formation: Introduction of the sulfanyl group.

Industrial Production Methods

Industrial production of such complex compounds often involves optimization of reaction conditions to maximize yield and purity. This may include:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Temperature and Pressure Control: Precise control of reaction conditions to ensure consistent product quality.

    Purification: Techniques such as recrystallization, chromatography, and distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

1-chloro-4-(3-nitrophenyl)-2-[(2-nitrophenyl)sulfanyl]-2,3,3a,4,5,9b-hexahydro-1H-cyclopenta[c]quinoline-8-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: Conversion of sulfanyl groups to sulfoxides or sulfones.

    Reduction: Reduction of nitro groups to amines.

    Substitution: Halogen substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reducing Agents: Such as lithium aluminum hydride or palladium on carbon.

    Solvents: Common solvents include dichloromethane, ethanol, and acetonitrile.

Major Products Formed

    Oxidation Products: Sulfoxides and sulfones.

    Reduction Products: Amines.

    Substitution Products: Various substituted derivatives depending on the halogen used.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: Used as intermediates in the synthesis of more complex organic molecules.

    Catalysis: Potential use as ligands in catalytic reactions.

Biology

    Biological Activity: Investigation of potential biological activities such as antimicrobial, anticancer, or anti-inflammatory properties.

Medicine

    Drug Development: Exploration of its potential as a lead compound in drug discovery.

Industry

    Materials Science:

Mechanism of Action

The mechanism of action of 1-chloro-4-(3-nitrophenyl)-2-[(2-nitrophenyl)sulfanyl]-2,3,3a,4,5,9b-hexahydro-1H-cyclopenta[c]quinoline-8-carboxylic acid would depend on its specific application. For example, if it exhibits biological activity, the mechanism may involve:

    Molecular Targets: Interaction with specific enzymes or receptors.

    Pathways: Modulation of biochemical pathways involved in disease processes.

Comparison with Similar Compounds

Similar Compounds

    Cyclopentaquinoline Derivatives: Compounds with similar core structures but different substituents.

    Nitrophenyl Derivatives: Compounds with nitrophenyl groups but different core structures.

Uniqueness

    Structural Complexity: The unique combination of functional groups and the cyclopentaquinoline core.

    The specific combination of properties that may make it suitable for unique applications in various fields.

Properties

Molecular Formula

C25H20ClN3O6S

Molecular Weight

526.0 g/mol

IUPAC Name

1-chloro-4-(3-nitrophenyl)-2-(2-nitrophenyl)sulfanyl-2,3,3a,4,5,9b-hexahydro-1H-cyclopenta[c]quinoline-8-carboxylic acid

InChI

InChI=1S/C25H20ClN3O6S/c26-23-21(36-20-7-2-1-6-19(20)29(34)35)12-17-22(23)16-11-14(25(30)31)8-9-18(16)27-24(17)13-4-3-5-15(10-13)28(32)33/h1-11,17,21-24,27H,12H2,(H,30,31)

InChI Key

IZYGMLSUEPIQQQ-UHFFFAOYSA-N

Canonical SMILES

C1C2C(C(C1SC3=CC=CC=C3[N+](=O)[O-])Cl)C4=C(C=CC(=C4)C(=O)O)NC2C5=CC(=CC=C5)[N+](=O)[O-]

Origin of Product

United States

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